molecular formula C13H8FNO3S2 B8046303 2-(4-Fluorophenyl)sulfanyl-1,1-dioxo-1,2-benzothiazol-3-one

2-(4-Fluorophenyl)sulfanyl-1,1-dioxo-1,2-benzothiazol-3-one

Cat. No.: B8046303
M. Wt: 309.3 g/mol
InChI Key: ZAZHDZMRRKRXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)sulfanyl-1,1-dioxo-1,2-benzothiazol-3-one is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a benzothiazol-3-one core with sulfanyl and dioxo functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)sulfanyl-1,1-dioxo-1,2-benzothiazol-3-one typically involves multi-step organic reactions. One common approach is the reaction of 4-fluorothiophenol with 1,2-benzothiazol-3-one-1,1-dioxide under specific conditions, such as the use of a suitable catalyst and controlled temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

  • Reduction: Production of reduced derivatives with altered functional groups.

  • Substitution: Introduction of different substituents at the benzothiazolone core.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, 2-(4-Fluorophenyl)sulfanyl-1,1-dioxo-1,2-benzothiazol-3-one has shown potential as a bioactive molecule

Medicine: The compound's biological activity makes it a candidate for medicinal applications. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, which can be explored for therapeutic purposes.

Industry: In the industrial sector, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)sulfanyl-1,1-dioxo-1,2-benzothiazol-3-one exerts its effects involves interactions with specific molecular targets. The fluorophenyl group enhances binding affinity to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)sulfanyl-1,1-dioxo-1,2-benzothiazol-3-one

  • 2-(4-Methylphenyl)sulfanyl-1,1-dioxo-1,2-benzothiazol-3-one

  • 2-(4-Bromophenyl)sulfanyl-1,1-dioxo-1,2-benzothiazol-3-one

Uniqueness: 2-(4-Fluorophenyl)sulfanyl-1,1-dioxo-1,2-benzothiazol-3-one stands out due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties compared to its chloro, methyl, or bromo analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO3S2/c14-9-5-7-10(8-6-9)19-15-13(16)11-3-1-2-4-12(11)20(15,17)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZHDZMRRKRXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)SC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.